![molecular formula C16H19ClN2O3 B13654319 tert-Butyl 7-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13654319.png)
tert-Butyl 7-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 7-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This particular compound is notable for its potential biological activities and its role as a building block in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One efficient synthetic route involves the following key steps:
Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of α-haloacetanilides using Lewis acid catalysis. This step is crucial for forming the spirocyclic structure.
Spirocyclization: The spirocyclic structure is formed through a cyclization reaction, often involving the use of azasulfonium salts under mild conditions.
Functional Group Transformations:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
tert-Butyl 7-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced with other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) are commonly used.
Major Products Formed
Substitution: Products include azido, cyano, or thiol derivatives.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids or ketones, depending on the specific oxidizing agent and conditions used.
科学的研究の応用
tert-Butyl 7-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it valuable in the synthesis of complex molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-Butyl 7-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. The chloro and oxo groups play a crucial role in binding interactions, while the tert-butyl ester enhances the compound’s stability and bioavailability .
類似化合物との比較
Similar Compounds
- tert-Butyl 2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate
- tert-Butyl 2-oxospiro[indoline-3,4’-pyran]-5-carboxylate
- tert-Butyl 2-oxospiro[indoline-3,4’-quinazoline]-5-carboxylate
Uniqueness
tert-Butyl 7-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to the presence of the chloro substituent, which imparts distinct chemical reactivity and biological activity. The specific positioning of the spirocyclic ring also contributes to its unique interaction with biological targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C16H19ClN2O3 |
|---|---|
分子量 |
322.78 g/mol |
IUPAC名 |
tert-butyl 7-chloro-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19ClN2O3/c1-15(2,3)22-14(21)19-8-7-16(9-19)10-5-4-6-11(17)12(10)18-13(16)20/h4-6H,7-9H2,1-3H3,(H,18,20) |
InChIキー |
UOUJLLZIHLGPFY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C(=CC=C3)Cl)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


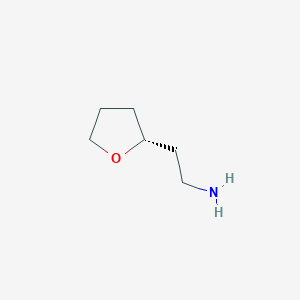
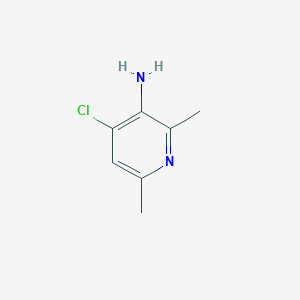

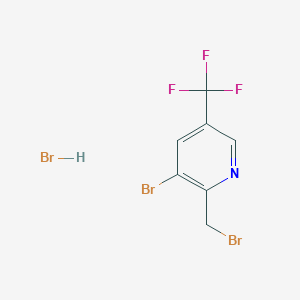
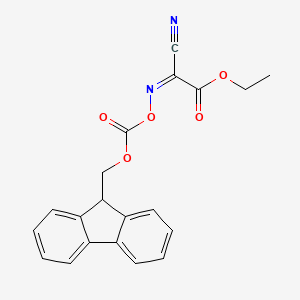
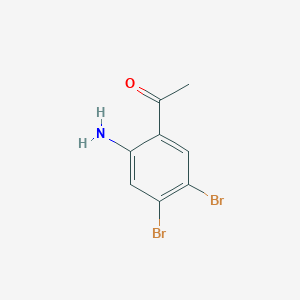
![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
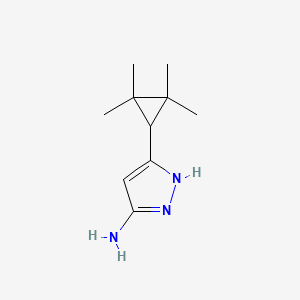
![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
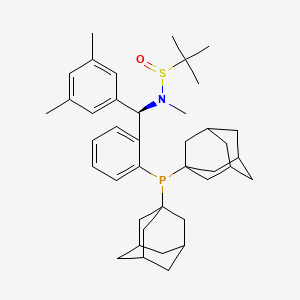
![Thieno[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13654310.png)
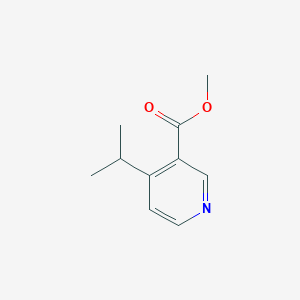
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
